molecular formula C12H17ClFNO3Si B8028741 Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane

Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane

Cat. No.: B8028741
M. Wt: 305.80 g/mol
InChI Key: RWDFBJDHLXKSKE-UHFFFAOYSA-N
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Description

Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This unique silane derivative, bearing the CAS number 1881329-20-9, offers a world of possibilities for advanced research and development projects . Its intricate molecular structure, featuring chloro, fluoro, and nitro substituents, provides a rich canvas for innovative synthesis and derivatization .

Preparation Methods

The synthesis of Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane typically involves the use of commercially available starting materials and simple reagents. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound .

Chemical Reactions Analysis

Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Common reagents and conditions used in these reactions include tert-butyl nitrite (t-BuONO) for borylation and radical initiators like benzoyl peroxide (BPO) to aid the reaction . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying molecular interactions and pathways. Additionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The unique reactivity pattern of the tert-butyl group plays a crucial role in its biological activity . The compound’s effects are mediated through its interactions with various enzymes and receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane can be compared with other similar compounds, such as tert-butyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate . While both compounds share similar structural features, this compound is unique due to its specific substituents and reactivity patterns . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl-(6-chloro-2-fluoro-3-nitrophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFNO3Si/c1-12(2,3)19(4,5)18-11-8(13)6-7-9(10(11)14)15(16)17/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDFBJDHLXKSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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